N-(5-bromo-2-methylphenyl)oxan-4-amine
Description
N-(5-bromo-2-methylphenyl)oxan-4-amine is a brominated aromatic amine derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with an amine group. The compound’s structure includes a 5-bromo-2-methylphenyl moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-(5-bromo-2-methylphenyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-2-3-10(13)8-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRGOFHVHQKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methylphenyl)oxan-4-amine typically involves the reaction of 5-bromo-2-methylaniline with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-(5-bromo-2-methylphenyl)oxan-4-amine may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methylphenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(5-bromo-2-methylphenyl)oxan-4-amine is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cellular processes and molecular interactions.
Medicine: Research on potential therapeutic applications, including drug development, is ongoing.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine (CAS: 1162696-22-1)
- Structural Difference : Replaces the methyl group in the target compound with a nitro group at the 2-position of the phenyl ring.
- Impact : The nitro group is a strong electron-withdrawing substituent, which may reduce the amine’s basicity compared to the methyl group (electron-donating) in the target compound. This alteration could influence reactivity in substitution reactions or binding interactions in biological systems .
4-(5-bromo-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine
- Structural Difference : Substitutes the oxane ring with a pyrazole ring.
- Impact : The pyrazole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets (e.g., enzymes) compared to the saturated oxane ring. Molecular weight (266.14 g/mol) is lower than the estimated weight of the target compound (~270–280 g/mol) due to the absence of the oxane oxygen .
N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride
- Structural Difference : Lacks the bromo substituent but includes a second methyl group at the 5-position.
- The hydrochloride salt form further enhances solubility compared to the free base form of the target compound .
Physicochemical Properties
Biological Activity
N-(5-bromo-2-methylphenyl)oxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula for N-(5-bromo-2-methylphenyl)oxan-4-amine is . The compound features a bromine atom on a methyl-substituted phenyl ring and an oxan-4-amine moiety, which contributes to its unique chemical reactivity and potential interactions with biological targets.
N-(5-bromo-2-methylphenyl)oxan-4-amine interacts with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity to specific sites, potentially modulating enzymatic activities and influencing cellular processes. Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer pathways, similar to other brominated derivatives that have shown anticancer properties.
Biological Activity Overview
The biological activity of N-(5-bromo-2-methylphenyl)oxan-4-amine can be summarized as follows:
1. Anticancer Activity
Research has indicated that N-(5-bromo-2-methylphenyl)oxan-4-amine exhibits significant anticancer activity. In vitro studies demonstrated that the compound could inhibit the growth of A549 cells (a model for NSCLC), with mechanisms involving apoptosis induction and autophagy blockage. This suggests potential therapeutic applications in cancer treatment .
2. Enzyme Interaction Studies
The compound has been studied for its ability to bind to specific enzymes. For instance, docking studies revealed that it could effectively interact with UNC51-like kinase 1 (ULK1), a key regulator of autophagy. This interaction is crucial as ULK1 is often overexpressed in various cancers, making it a target for therapeutic intervention .
3. Comparison with Similar Compounds
N-(5-bromo-2-methylphenyl)oxan-4-amine is structurally similar to other compounds like N-(5-chloro-2-methylphenyl)oxan-4-amine, which also exhibit biological activities but differ in their reactivity due to the nature of the halogen substituents. Comparative studies highlight the unique efficacy of the brominated compound in modulating biological pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
